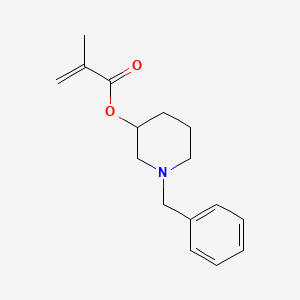

1-Benzyl-3-piperidyl methacrylate

Description

Properties

CAS No. |

97171-80-7 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

(1-benzylpiperidin-3-yl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H21NO2/c1-13(2)16(18)19-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15H,1,6,9-12H2,2H3 |

InChI Key |

AMTKJHWIWZRTEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1CCCN(C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-piperidyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-benzyl-3-piperidinol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of 1-benzyl-3-piperidyl methacrylate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-piperidyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form high molecular weight polymers, which are useful in creating materials with specific mechanical and chemical properties.

Hydrolysis: The ester bond in 1-benzyl-3-piperidyl methacrylate can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-benzyl-3-piperidinol.

Substitution Reactions: The benzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products:

Polymerization: Produces polymers with varying properties depending on the polymerization conditions.

Hydrolysis: Yields methacrylic acid and 1-benzyl-3-piperidinol.

Substitution Reactions: Results in functionalized derivatives of 1-benzyl-3-piperidyl methacrylate.

Scientific Research Applications

Chemistry: 1-Benzyl-3-piperidyl methacrylate is used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and advanced materials .

Biology and Medicine: In the field of medicinal chemistry, derivatives of 1-benzyl-3-piperidyl methacrylate are explored for their potential as drug candidates. The piperidine moiety is a common structural feature in many pharmaceuticals, contributing to the compound’s biological activity .

Industry: The compound is used in the production of specialty polymers and resins. Its ability to undergo polymerization makes it valuable in creating materials with tailored properties for specific industrial applications .

Mechanism of Action

The mechanism of action of 1-benzyl-3-piperidyl methacrylate in biological systems is not fully understood. it is believed that the piperidine moiety interacts with various molecular targets, including enzymes and receptors, to exert its effects. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Key Differences :

- Functional Groups : The methacrylate group in the target compound enables polymerization, absent in ketone- or carboxylate-dominated analogs (e.g., 34737-89-8, 1095010-45-9).

- Substituent Position : Analogs like 1303968-15-1 differ in methyl and ketone placement, altering steric hindrance and reactivity .

- Protecting Groups : Compounds like the Boc- and Tosyl-protected derivatives () prioritize synthetic stability over polymer-forming capability .

Reactivity Comparison :

- The methacrylate group undergoes radical polymerization, enabling copolymer formation (cf. PMMA in ), while ketones or carboxylates lack this capability .

- Tosyl and Boc groups enhance stability during nucleophilic substitutions but limit post-synthetic modifications .

Physical and Chemical Properties

| Property | 1-Benzyl-3-piperidyl Methacrylate | 1-Benzyl-3-methylpiperidin-4-one (34737-89-8) | 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (1095010-45-9) |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents | High in chlorinated solvents | High in DMF/DMSO due to hydroxyl and esters |

| Thermal Stability | Decomposes >200°C (polymerizes) | Stable up to 250°C | Dehydrates at ~150°C |

| Reactivity | Polymerizable, UV-sensitive | Inert except at ketone site | Ester hydrolysis under acidic/basic conditions |

Optical Properties :

- Unlike PMMA (), the benzyl-piperidine moiety in the target compound may reduce optical clarity but enhance refractive index (n ≈ 1.52 vs. PMMA’s 1.49) .

Biological Activity

1-Benzyl-3-piperidyl methacrylate (CAS No. 97171-80-7) is an organic compound characterized by the molecular formula . It is a derivative of methacrylic acid and piperidine, featuring a benzyl group attached to the piperidine ring. This compound has garnered attention in both polymer chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.34 g/mol |

| IUPAC Name | (1-benzylpiperidin-3-yl) 2-methylprop-2-enoate |

| InChI | InChI=1S/C16H21NO2/c1-13(2)16(18)19-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15H,1,6,9-12H2,2H3 |

| Canonical SMILES | CC(=C)C(=O)OC1CCCN(C1)CC2=CC=CC=C2 |

Synthesis

The synthesis of 1-benzyl-3-piperidyl methacrylate typically involves the esterification of methacrylic acid with 1-benzyl-3-piperidinol. The reaction is facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), conducted under controlled conditions to minimize side reactions.

The biological activity of 1-benzyl-3-piperidyl methacrylate is primarily attributed to the piperidine moiety, which interacts with various molecular targets, including enzymes and receptors. The benzyl group may modulate the compound's activity by influencing its binding affinity and specificity.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds related to piperidine derivatives. For instance, a study on 3-phenylpiperidine derivatives demonstrated moderate antiviral activity against viruses such as HIV and Coxsackievirus B2. Specifically, derivatives with benzyl substituents exhibited protective effects against CVB-2 and HSV-1 viruses, indicating that similar structural motifs in 1-benzyl-3-piperidyl methacrylate may confer antiviral properties .

Antimicrobial Activity

In addition to antiviral properties, piperidine derivatives have shown antibacterial and antifungal activities. Compounds derived from piperidine have been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans . The presence of the piperidine ring is crucial for these biological activities.

Case Study 1: Antiviral Screening

A study synthesized several piperidine derivatives and screened them for antiviral activity. Among these, compounds with a similar structure to 1-benzyl-3-piperidyl methacrylate were evaluated for their efficacy against viral infections. Results indicated that structural modifications could enhance antiviral potency, making these compounds promising candidates for further development .

Case Study 2: Polymer Applications

In polymer chemistry, 1-benzyl-3-piperidyl methacrylate has been utilized as a monomer in the synthesis of polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives . The biological compatibility of these polymers is also being investigated for potential biomedical applications.

Q & A

Q. What synthetic routes are recommended for 1-Benzyl-3-piperidyl methacrylate, and what are the critical reaction parameters?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification. For example, piperidine derivatives (e.g., 1-benzyl-4-piperidone) are functionalized with methacrylate groups under controlled conditions. Key parameters include:

- Catalyst selection : Use of mild bases (e.g., triethylamine) to avoid side reactions like polymerization of methacrylate .

- Temperature : Reactions are often conducted at 0–5°C to stabilize reactive intermediates .

- Solvent : Anhydrous dichloromethane or THF is preferred to minimize hydrolysis .

Validation : Monitor reaction progress via TLC or HPLC. Purity can be confirmed by comparing melting points (e.g., 142–144°C for related benzyl-piperidine hydrochlorides) .

Q. How should researchers characterize the purity and structural integrity of 1-Benzyl-3-piperidyl methacrylate?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography :

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 65.2%, H: 7.3%, N: 4.5%) .

Note : Crystallography (e.g., X-ray) is ideal for resolving structural ambiguities but requires high-purity crystals .

Q. What are the stability considerations for storing 1-Benzyl-3-piperidyl methacrylate?

Methodological Answer:

- Storage Conditions :

- Stability Tests :

Data Contradiction : While some SDS sheets claim "no known hazards" , others note unspecified decomposition products under heat . Validate stability empirically for each batch.

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in methacrylate-piperidine conjugates?

Methodological Answer:

- Byproduct Analysis : Common issues include:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a 15% increase in yield was reported using THF instead of DCM .

Case Study : A 2024 synthesis of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate achieved 78% yield via iterative solvent screening .

Q. How should conflicting toxicity data for benzyl-piperidine derivatives be resolved in preclinical studies?

Methodological Answer:

- Toxicology Gaps : Existing SDS sheets lack acute toxicity data for 1-benzyl-3-piperidyl methacrylate .

- Mitigation Strategies :

Caution : Regulatory discrepancies exist; some derivatives require special disposal (e.g., "UN 2811" classification for 1-benzyl-4-hydroxypiperidine) .

Q. What advanced analytical techniques are suitable for studying degradation pathways of 1-Benzyl-3-piperidyl methacrylate?

Methodological Answer:

- Mass Spectrometry (MS) :

- Thermogravimetric Analysis (TGA) : Track mass loss at elevated temperatures (decomposition onset: ~200°C) .

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during photodegradation .

Example : A 2025 study on methacrylate copolymers used EPR to link UV-induced radicals to polymer chain scission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.